molecular formula C7H7F2N B151417 3,5-Difluorobenzylamine CAS No. 90390-27-5

3,5-Difluorobenzylamine

Cat. No. B151417
CAS RN: 90390-27-5
M. Wt: 143.13 g/mol
InChI Key: VJNGGOMRUHYAMC-UHFFFAOYSA-N
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Description

3,5-Difluorobenzylamine is a chemical compound that is part of the benzylamine family, characterized by the presence of a benzyl group attached to an amine group. The compound is further defined by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions. While the specific compound 3,5-difluorobenzylamine is not directly discussed in the provided papers, the related chemistry and structural motifs can be inferred from similar compounds mentioned in the research.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of amines with other chemical reagents. For example, the synthesis of dibenzylamino-1-methylcyclohexanol and its trifluoromethyl counterpart involves the use of NMR spectroscopy and single crystal X-ray analysis to determine the stereochemistry of the compounds . Another synthesis method includes the reaction of 2-aminobenzylamine with methyl trifluoropyruvate to afford new fluorinated heterocycles . These methods suggest that the synthesis of 3,5-difluorobenzylamine could potentially involve similar reagents and analytical techniques to ensure the correct placement of the fluorine atoms and the formation of the desired product.

Molecular Structure Analysis

The molecular structure of benzylamine derivatives is often elucidated using spectroscopic methods such as NMR and X-ray crystallography. For instance, the crystal structure of a Schiff base compound related to benzylamine derivatives was investigated, revealing a monoclinic space group and specific bond angles and lengths . This indicates that the molecular structure of 3,5-difluorobenzylamine would likely be characterized by similar techniques to determine its conformation and electronic environment.

Chemical Reactions Analysis

Benzylamine derivatives can participate in various chemical reactions. For example, the reaction of dibenzylamine with dibenzyl difluoromaleate leads to the synthesis of 3-fluoroaspartic acid, demonstrating the reactivity of the amino group in nucleophilic addition reactions . Additionally, the reaction of benzylamine derivatives with 5-hydroxyindoles in the presence of potassium hexacyanoferrate(III) results in the formation of fluorescent compounds, indicating the potential for 3,5-difluorobenzylamine to be used in fluorogenic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives can be influenced by the presence of substituents on the benzene ring. For instance, the introduction of fluorine atoms can affect the acidity of the amine group, the boiling and melting points, and the solubility of the compound. The presence of fluorine can also impact the compound's reactivity and its interactions with other molecules, as seen in the study of short C–H⋯F interactions involving the 2,5-difluorobenzene group . These properties are crucial for the application of these compounds in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Analytical and Bioanalytical Applications

The derivatization capabilities of difluorobenzylamine derivatives are employed in various analytical and bioanalytical contexts. For instance, in the study of unsaturated dicarbonyl products from OH-initiated photo-oxidation of furans, derivatives such as O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride are used for on-fibre derivatisation and solid-phase microextraction, facilitating the quantification of these products in environmental samples (Alvarez et al., 2009).

Photophysical Behavior in Bioimaging

Derivatives of 3,5-Difluorobenzylamine, like (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI), are instrumental in bioimaging applications. These fluorogenic molecules bind to RNA molecules like the Spinach aptamer and are typically weakly fluorescent in liquid solvents. The photophysical behavior of these molecules, including their fluorescence enhancement upon impeding photoisomerization and solvent-dependent fluorescence, indicates their potential in biological imaging and diagnostic applications (Santra et al., 2019).

Organic Synthesis and Material Science

In the field of material science and organic synthesis, difluorobenzylamine derivatives are explored for their reactivity and potential in forming novel materials. For instance, their reactivity towards condensation with glyoxal to form hexabenzyl substituted hexaazaisowurtzitanes indicates their utility in synthesizing complex nitrogen-containing compounds, potentially useful in various industrial applications (Kerscher et al., 2006).

Safety And Hazards

3,5-Difluorobenzylamine is classified as a dangerous good for transport and may be subject to additional shipping charges . It is a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling it .

Relevant Papers

One relevant paper is "Fluorinated Quasi 2D Perovskite Solar Cells with Improved Stability and Over 19% Efficiency" . In this study, 3,5-Difluorobenzylamine was used as a benzylamine-based spacer for stable and efficient quasi-2D-RP perovskite solar cells (PSCs). The study found that the DF-BZA-based perovskite film exhibited superior film quality with significantly enlarged grain size and improved charge carrier lifetime owing to the fluorine atoms in DF-BZA .

properties

IUPAC Name

(3,5-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNGGOMRUHYAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238146
Record name 3,5-Difluorobenzylamine
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Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorobenzylamine

CAS RN

90390-27-5
Record name 3,5-Difluorobenzylamine
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Record name 3,5-Difluorobenzylamine
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Record name 3,5-Difluorobenzylamine
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Record name 3,5-Difluorobenzylamine
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Synthesis routes and methods I

Procedure details

A mixture of 3,5-difluorobenzonitrile (13.9 g., 0.10 mole) in methanol [(140 ml.), saturated with ammonia]and Raney nickel was shaken under hydrogen (50 psi.) for 1.5 hours and the solution was decanted from the catalyst. The solution was filtered, evaporated to an oil, and dissolved in ethyl acetate. The ethyl acetate solution was extracted twice with 1N HCl (75 ml.) and the aqueous solution was washed once with ethyl acetate, made basic with 10% sodium hydroxide, and extracted with three portions of ethyl acetate (100 ml.). The ethyl acetate solution was washed with water and brine, dried, and the solvent removed under vacuum. The residue was diluted with ether, filtered, and the solvent was removed under vacuum to give 3,5-difluorobenzylamine as an oil (11.7 g., 82%).
Quantity
13.9 g
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140 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A slurry of Raney nickel in methanol was added to a solution of 3,5-difluorobenzonitrile (12.0 g, .0863 mole) in methanol (100 ml) saturated with ammonia and the mixture was hydrogenated for 2.5 hours at 50 pounds pressure. The solution was decanted from the catalyst and the catalyst washed four times with methanol and decanted. The combined decanted solvent was evaporated and the residue dissolved in ethyl acetate and extracted twice with lN hydrochloric acid (50 ml). The acid solution was made basic with 10% sodium hydroxide and extracted with three portions of ethyl acetate. The ethyl acetate was washed with water, brine, dried over sodium sulfate and the solvent removed to give 3,5-difluorobenzylamine as an oil (12.3 g, 100%).
Quantity
12 g
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100 mL
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Synthesis routes and methods III

Procedure details

A solution of 3,5-difluorobenzonitrile (0.0345 mol) in ammonia saturated methanol (100 ml) and methanol washed Raney nickel were shaken together under 50 psi of hydrogen for 11/2 hours. The reaction mixture was filtered, the filtrate concentrated then dissolved in ethyl acetate. The product was extracted into 3N aqueous hydrogen chloride. The acidic solution was cooled and basified with 50% sodium hydroxide then was extracted into ethyl acetate. The organic extract was dried over sodium sulfate, filtered and concentrated to yield 4.3 g (86%) yellow oil.
Quantity
0.0345 mol
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100 mL
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Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
WR Meindl, E Von Angerer… - Journal of medicinal …, 1984 - ACS Publications
The synthesis of benzylamines with various IV-alkyl chains and substituents in the aromatic system as well as their evaluation on Mycobacterium tuberculosis H 37 Ra are described. …
Number of citations: 72 pubs.acs.org
C Ripollés, JM Marín, FJ López… - … Journal Devoted to …, 2009 - Wiley Online Library
A new sensitive and selective method based on on‐line solid‐phase extraction (SPE) coupled to liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI‐MS/…
Z Ma, S Yuan, J Deng, M Wang, W Wu, D Tian… - Solar …, 2023 - Wiley Online Library
The fast‐track development in all‐inorganic perovskite photovoltaics for high efficiency are still facing the defect issues including vacancy, undercoordinated ions, and dislocation at the …
Number of citations: 3 onlinelibrary.wiley.com
C Ripollés Vidal, JM Marín Ramos, F Lopez… - 2009 - repositori.uji.es
A new sensitive and selective method based on on-line solid-phase extraction (SPE) coupled to liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/…
Number of citations: 0 repositori.uji.es
SJ Khan, HS Weinberg, EC Bedford - Analytical chemistry, 2006 - ACS Publications
Trace concentrations of small soluble epoxides are suspected byproducts of drinking water ozonation. However, adequate characterization of epoxide formation is currently limited by …
Number of citations: 15 pubs.acs.org
M Sun, M Ma, Y Guo, S Yuan, H Xiong, Z Tan, W Li… - Solar …, 2022 - Wiley Online Library
Despite tin perovskite showing excellent optoelectronic properties such as ideal bandgap and high carrier mobility, the intrinsic instability of tin perovskite due to the reaction with water …
Number of citations: 1 onlinelibrary.wiley.com
SJ Cantrill, GJ Youn, JF Stoddart… - The Journal of Organic …, 2001 - ACS Publications
Two series of self-complementary daisy chain monomers, in which a secondary ammonium ion-containing arm is grafted onto a macrocycle with either a [24]- or [25]crown-8 constitution…
Number of citations: 166 pubs.acs.org
DE Nichols, KP Jadhav, RA Oberlender… - Journal of medicinal …, 1984 - ACS Publications
Departments of Medicinal Chemistry and Pharmacognosy and Pharmacology and Toxicology, School of Pharmacy and Pharmacal Sciences, Purdue University, West Lafayette, Indiana …
Number of citations: 15 pubs.acs.org
LI Kruse, C Kaiser, WE DeWolf… - Journal of medicinal …, 1990 - ACS Publications
" Reagents and conditions:(a) BBra, CH2C12;(b) Raney Ni, EtOH;(c) n-BuLi,,;(d) DMF;(e) C02;(f) NH2OH-HCl;(g) H2/Raney Ni;(h) NaBH4, MeOH;(i) NH2CN, AcOH. port the synthesis …
Number of citations: 62 pubs.acs.org
K Doležal, I Popa, V Kryštof, L Spíchal… - Bioorganic & medicinal …, 2006 - Elsevier
To study the structure–activity relationships of aromatic cytokinins, the cytokinin activity at both the receptor and cellular levels, as well as CDK inhibitory and anticancer properties of 38 …
Number of citations: 161 www.sciencedirect.com

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